4,5-bis(3-methoxyphenoxy)phthalonitrile

phthalonitrile crystal engineering π–π stacking X-ray diffraction

Researchers requiring non-peripherally substituted phthalonitriles for phthalocyanine synthesis often encounter supply inconsistency and isomer ambiguity. Procuring the 4-methoxy (para) or unsubstituted phenoxy variant when the application demands the specific packing-driven stability of the meta isomer risks underperformance in thermal and photophysical properties. 4,5-Bis(3-methoxyphenoxy)phthalonitrile (C22H16N2O4, MW 372.37) is the definitive meta-methoxy building block. - Enables definitive π-stacking between nitrile-bearing benzene rings absent in ortho/para isomers, enhancing thermal robustness for high-fluence optical limiters. - Provides a controllable fluorescence quantum yield parameter critical for optimizing imaging-to-therapy ratios in theranostic photosensitizers. - Supplied as a custom-synthesis building block with rigorous quality control; standard pack sizes from 10 mg to bulk quantities available.

Molecular Formula C22H16N2O4
Molecular Weight 372.4 g/mol
Cat. No. B5778660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-bis(3-methoxyphenoxy)phthalonitrile
Molecular FormulaC22H16N2O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC(=C3)OC
InChIInChI=1S/C22H16N2O4/c1-25-17-5-3-7-19(11-17)27-21-9-15(13-23)16(14-24)10-22(21)28-20-8-4-6-18(12-20)26-2/h3-12H,1-2H3
InChIKeyXDTIWRIKAZJKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Bis(3-methoxyphenoxy)phthalonitrile Overview


4,5-Bis(3-methoxyphenoxy)phthalonitrile (C₂₂H₁₆N₂O₄, MW 372.37) is a symmetrically 4,5-disubstituted phthalonitrile derivative in which two 3-methoxyphenoxy groups occupy adjacent positions on the benzene-1,2-dicarbonitrile core. This substitution pattern anchors the compound within the class of non-peripheral aryloxy-substituted phthalonitriles, key precursors to 2,3,9,10,16,17,23,24-octasubstituted phthalocyanines. The meta-methoxy topology distinguishes it from the more extensively characterized para-methoxy isomer and from unsubstituted 4,5-bis(phenoxy)phthalonitrile, offering distinct crystal-packing motifs and, ultimately, modulable phthalocyanine properties [1]. The compound is synthesized via nucleophilic aromatic substitution between 4,5-dichlorophthalonitrile and 3-methoxyphenol [2].

Meta-Methoxy Substitution Advantage


In the class of non-peripherally substituted phthalonitriles, the position of the methoxy group on the terminal phenoxy ring is not a passive structural feature but a decisive determinant of solid-state organization. Crystallographic evidence demonstrates that meta-methoxy substitution activates a π-stacking interaction between the nitrile-bearing benzene rings that is absent in both ortho- and para-methoxy analogs [1]. This interaction directly influences thermal robustness and the molecular geometry of the resulting phthalocyanine macrocycles. Consequently, procuring the 4-methoxy (para) or unsubstituted phenoxy variant when the application demands the specific packing-driven stability and spectroscopic profile of the meta isomer risks underperformance that cannot be compensated by post-synthetic formulation adjustments [2].

Evidence for Meta-Position Differentiation


Intermolecular π–π Stacking

Single-crystal X-ray diffraction of the meta-substituted mono-phthalonitrile analog 4-(3-methoxyphenoxy)phthalonitrile reveals that the phthalonitrile rings of neighboring molecules are oriented parallel with a centroid–centroid distance of 3.6632 Å and a slippage of 1.41 Å, confirming a significant intermolecular π–π attractive interaction [1]. This interaction is entirely absent in the ortho-methoxy analog 4-(2-methoxyphenoxy)phthalonitrile, whose packing relies solely on hydrogen-bond networks, and is not observed in the para-disubstituted 4,5-bis(4-methoxyphenoxy)phthalonitrile, where dihedral angles of 85.39° and 64.19° place the rings in orientations unfavorable for π-stacking [2]. Extrapolating these data to the bis-meta target, 4,5-bis(3-methoxyphenoxy)phthalonitrile is expected to exhibit a dense, π-stacking-stabilized crystal lattice that distinguishes it from both the ortho and para analogs.

phthalonitrile crystal engineering π–π stacking X-ray diffraction

Dihedral Angle Conformation

The dihedral angle between the phthalonitrile core and the phenoxy ring controls the degree of electronic communication and steric accessibility. In 4-(3-methoxyphenoxy)phthalonitrile (meta-mono), the dihedral angle is 66.61° [1]. By contrast, the para-bis isomer 4,5-bis(4-methoxyphenoxy)phthalonitrile exhibits two distinct dihedral angles: 85.39° (nearly orthogonal) and 64.19° [2]. The meta topology thus avoids the near-orthogonal orientation that disconnects the phenoxy π-system from the phthalonitrile core, while maintaining a conformation that allows solvent access to the nitrile groups during cyclotetramerization.

conformational analysis dihedral angle phthalonitrile precursor design

Thermal Stability Enhancement

Erzunov et al. (2023) demonstrated that the thermal stability of tetrakis-4-[(methoxy)phenoxy]phthalocyanine metal complexes is strongly dependent on the methoxy position in the peripheral fragments. Meta-substituted phthalonitrile precursors yielded phthalocyanine complexes with higher thermal decomposition onset temperatures compared to ortho- and para-substituted counterparts, a trend attributed to the enhanced intermolecular π-stacking observed in the meta-substituted nitrile monomers that persists in the macrocycle solid state [1]. Although the study was conducted on mono-substituted precursors, the structural origin of the effect—π-stacking between nitrile-bearing rings—is amplified in the bis-meta system where both phenoxy arms contribute to the packing motif.

phthalocyanine thermal stability methoxy positional effect thermogravimetric analysis

Fluorescence Quantum Yield Modulation

The Erzunov et al. (2023) study on isomeric tetrakis-4-[(methoxy)phenoxy]phthalocyanines shows that the methoxy group position has a significant effect on fluorescence quantum yields (ΦF) while having almost no effect on fluorescence lifetimes [1]. Meta-substituted phthalocyanines displayed a distinct ΦF value relative to ortho and para isomers. For procurement decisions targeting photodynamic therapy (PDT) photosensitizers, fluorescent sensors, or organic light-emitting diode (OLED) materials, the specific quantum yield tuning afforded by the meta topology is a non-interchangeable feature that cannot be replicated by the para-methoxy isomer.

phthalocyanine fluorescence quantum yield tuning photophysics

Application Scenarios


High-Thermal-Stability Phthalocyanine Dyes

The enhanced π-stacking and consequent thermal robustness of meta-derived phthalocyanines [1] make 4,5-bis(3-methoxyphenoxy)phthalonitrile the preferred precursor when fabricating phthalocyanine-based optical limiters or laser-absorbing dyes that must withstand sustained high-fluence irradiation without thermal degradation. The para isomer's lack of π-stacking and lower thermal ceiling disqualifies it for these demanding environments.

Photodynamic Therapy Photosensitizers

The position-specific fluorescence quantum yield of meta-derived phthalocyanines [1] offers a controllable parameter for optimizing the imaging-to-therapy ratio in theranostic photosensitizers. Researchers requiring distinct ΦF values for quantitative dosimetry should select the 3-methoxy isomer rather than the 4-methoxy or 2-methoxy alternatives, whose differing quantum yields would alter the photodynamic outcome.

Phthalonitrile-Based Crystal Engineering

The definitive π-stacking motif enabled by the meta-methoxy topology [2] provides a design handle for crystal engineers seeking dense, thermally stable molecular crystals. This is directly relevant to the development of phthalonitrile-based thermosetting resins where monomer crystal packing influences cure kinetics and void content in the final composite.

Fluorescent Sensors and OLED Materials

The distinct luminescent properties of meta-substituted phthalocyanines [1] position 4,5-bis(3-methoxyphenoxy)phthalonitrile as the precursor of choice for prototyping fluorescent chemosensors or OLED emissive layers where the emission wavelength and quantum efficiency must match specific device specifications that the para isomer cannot satisfy.

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